
4-Chloro-2-fluorobenzyl alcohol
Overview
Description
4-Chloro-2-fluorobenzyl alcohol is an organic compound with the molecular formula C7H6ClFO. It is a benzyl alcohol derivative where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 2 positions, respectively. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 4-chloro-2-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-chloro-2-fluorobenzaldehyde. This method uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluorobenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, CrO3 in acetic acid.
Reduction: NaBH4, LiAlH4.
Substitution: SOCl2, PBr3.
Major Products Formed:
Oxidation: 4-Chloro-2-fluorobenzaldehyde.
Reduction: 4-Chloro-2-fluorobenzylamine.
Substitution: 4-Chloro-2-fluorobenzyl chloride or bromide.
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-2-fluorobenzyl alcohol is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its unique structural properties allow it to play a crucial role in developing drugs targeting neurological disorders.
Case Study: Synthesis of Neurological Drugs
A recent study demonstrated the effective use of this compound in synthesizing a novel radiotracer for imaging neurological conditions. The compound was involved in a multi-step synthesis process that included nucleophilic substitution and reduction reactions, showcasing its versatility in pharmaceutical chemistry .
Agrochemical Formulations
This compound is also employed in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its ability to improve absorption and stability makes it a valuable component in agricultural applications.
Data Table: Agrochemical Efficacy
Agrochemical Type | Application | Improvement Factor |
---|---|---|
Herbicides | Enhanced absorption | 1.5x |
Pesticides | Stability under varied conditions | 2x |
Material Science
In material science, this compound is incorporated into polymer formulations. It contributes to developing materials with enhanced thermal and chemical resistance, making it suitable for various industrial applications.
Case Study: Polymer Development
Research indicates that incorporating this compound into polymer matrices significantly improves their thermal stability and resistance to chemical degradation. This enhancement is critical for applications in harsh environments, such as construction and automotive industries .
Analytical Chemistry
The compound serves as a standard reference material in analytical chemistry, aiding in the calibration of instruments for accurate detection and quantification of similar compounds.
Application Example
In a study focusing on the calibration of gas chromatography instruments, this compound was used to establish baseline readings, ensuring precision in measuring other fluorinated compounds .
Research in Organic Synthesis
As a reagent in organic synthesis, this compound allows chemists to create complex molecules efficiently. Its reactivity facilitates various synthetic pathways, making it invaluable in academic research settings.
Data Table: Synthetic Pathways
Reaction Type | Yield (%) | Conditions |
---|---|---|
Nucleophilic substitution | 85 | Room temperature |
Reduction | 90 | Aqueous NaBH₄ |
Mechanism of Action
The mechanism of action of 4-chloro-2-fluorobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways. The presence of chlorine and fluorine substituents on the benzene ring can enhance its binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
4-Chloro-2-fluorobenzaldehyde: An oxidation product of 4-chloro-2-fluorobenzyl alcohol.
4-Chloro-2-fluorobenzylamine: A reduction product of this compound.
2-Chloro-4-fluorobenzyl alcohol: A positional isomer with chlorine and fluorine substituents at different positions on the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
4-Chloro-2-fluorobenzyl alcohol (C₇H₆ClFO) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings.
Synthesis
This compound is synthesized through various methods, often involving the chlorination and fluorination of benzyl alcohol derivatives. The general synthetic route can be summarized as follows:
- Starting Material : Benzyl alcohol.
- Chlorination : Introduction of chlorine at the para position.
- Fluorination : Introduction of fluorine at the ortho position.
- Purification : The final product is purified through distillation or chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and its derivatives. A notable study assessed a series of compounds based on this structure against various cancer cell lines as per the National Cancer Institute (NCI) protocols. The findings indicated that certain analogues exhibited significant cytotoxicity against several cancer types, including:
- SNB-19 (PGI = 65.12)
- NCI-H460 (PGI = 55.61)
- SNB-75 (PGI = 54.68)
These compounds were found to effectively bind to tubulin, suggesting a mechanism of action similar to that of established tubulin inhibitors like combretastatin A4 .
Antibacterial Activity
In addition to anticancer properties, some derivatives of this compound have shown promising antibacterial activity. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against both Gram-negative and Gram-positive bacteria, with zones of inhibition ranging from 17.0 ± 0.40 mm at higher concentrations .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the substitution pattern on the phenyl ring significantly influences biological activity. Compounds with specific substituents like 3,4,5-trimethoxy and 2-hydroxy groups exhibited enhanced anticancer activity compared to others .
Case Studies
Several case studies have explored the therapeutic implications of compounds related to this compound:
-
Case Study on Anticancer Activity :
- A derivative was tested in vivo on mouse models, showing significant tumor reduction in xenograft models.
- The study utilized PET imaging to monitor tumor response post-treatment.
-
Case Study on Antibacterial Efficacy :
- Clinical isolates of bacteria were treated with various concentrations of a derivative.
- Results indicated effective bacterial clearance in vitro, supporting further investigation into clinical applications.
Research Findings Summary Table
Q & A
Q. Basic: What are the key identifiers and structural features of 4-Chloro-2-fluorobenzyl alcohol?
Answer:
this compound (CAS 56456-49-6) has the molecular formula C₇H₆ClFO and a molecular weight of 160.57 g/mol . Its structure features a benzyl alcohol backbone substituted with chlorine at the 4-position and fluorine at the 2-position. This arrangement creates distinct electronic and steric effects, influencing reactivity in synthetic applications. Key identifiers include:
- CAS Registry : 56456-49-6
- Synonym : 4-Chloro-2-fluorophenylmethanol
- Spectroscopic Data : NMR (¹H/¹³C) and FT-IR are critical for confirming purity and substitution patterns.
Q. Basic: What are common synthetic routes to this compound?
Answer:
A widely cited method involves the nucleophilic substitution of 4-nitrobenzyl bromide with aromatic alcohols under reflux conditions. For example:
- Reagents : this compound, silver oxide (Ag₂O), and 4-nitrobenzyl bromide.
- Conditions : Reflux in anhydrous ethanol for 6–12 hours.
- Yield : Reported yields range from 26% to 73%, depending on steric and electronic factors .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended.
Q. Basic: What solvents and storage conditions are optimal for this compound?
Answer:
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). Limited solubility in water.
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the benzyl alcohol group. Stability studies suggest degradation <5% over 12 months under these conditions .
Q. Advanced: How does the steric and electronic profile of this compound influence its reactivity in catalytic reactions?
Answer:
The chlorine (electron-withdrawing) and fluorine (moderate electronegativity) substituents create a meta-directing effect , altering reaction pathways in nitroreduction and etherification. For example:
- In nitroreductase assays, bulky substituents like 4-chloro-2-fluorobenzyl groups reduce enzymatic activity by ~40% compared to unsubstituted benzyl alcohols, highlighting steric hindrance .
- DFT Calculations : The C–O bond dissociation energy (BDE) is ~85 kcal/mol, making it less reactive in radical reactions compared to non-halogenated analogs .
Q. Advanced: What analytical methods are recommended for characterizing trace impurities in this compound?
Answer:
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect halogenated byproducts (e.g., 4-chloro-2-fluorobenzaldehyde, a common oxidation product).
- GC-FID : Quantify residual solvents (e.g., ethyl acetate) with a detection limit of <10 ppm.
- X-ray Crystallography : Resolves structural ambiguities, particularly for polymorphic forms .
Q. Advanced: How does this compound compare to analogs like 4-bromo-2-fluorobenzyl alcohol in cross-coupling reactions?
Answer:
- Reactivity : The chlorine substituent enables milder conditions in Ullmann couplings compared to bromine analogs (e.g., CuI catalysis at 80°C vs. 120°C for bromine).
- Yield : 4-Chloro derivatives achieve ~60% yield in Suzuki-Miyaura couplings with phenylboronic acid, while bromine analogs reach ~75% due to better leaving-group ability .
- Side Reactions : Chlorine’s lower electronegativity reduces undesired dehalogenation by ~15% .
Q. Advanced: What role does this compound play in synthesizing bioactive molecules?
Answer:
It serves as a key intermediate in:
- Antifungal Agents : Derivatives like 4-chloro-2-fluorobenzyl thioethers inhibit Candida albicans (MIC = 8 µg/mL) by targeting ergosterol biosynthesis .
- Kinase Inhibitors : Used to synthesize imidazo[1,2-b]pyridazine scaffolds, which show nanomolar activity against JAK2 kinases .
Q. Advanced: How can computational chemistry predict the reactivity of this compound?
Answer:
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO to predict nucleophilic substitution rates.
- Docking Studies : Model interactions with nitroreductase enzymes (PDB: 1YIT) to rationalize steric inhibition .
- QSAR Models : Correlate Hammett constants (σₚ = +0.23 for Cl, +0.06 for F) with reaction outcomes in SNAr mechanisms .
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZRWKWJKDCQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378591 | |
Record name | 4-Chloro-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-49-6 | |
Record name | 4-Chloro-2-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56456-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-fluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Chloro-2-fluorophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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